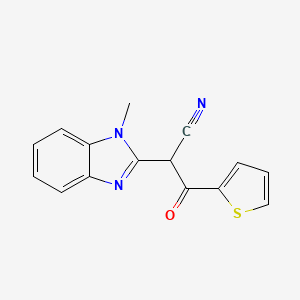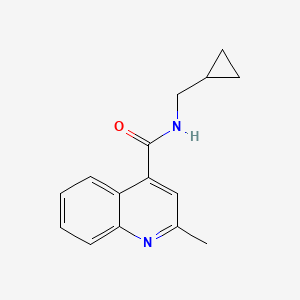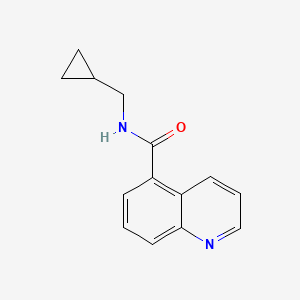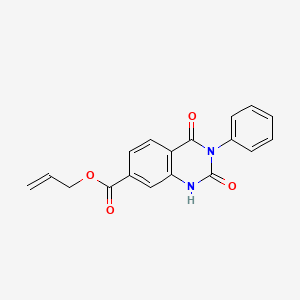
N-(2-Biphenylyl)-4-methoxybenzenesulfonamide
描述
N-(2-Biphenylyl)-4-methoxybenzenesulfonamide, commonly known as BMS-191011, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bristol-Myers Squibb and has since been the subject of numerous scientific studies. In
作用机制
BMS-191011 acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel involved in pain sensation and inflammation. By blocking this receptor, BMS-191011 reduces pain and inflammation in animal models. BMS-191011 has also been shown to have an allosteric effect on the TRPV1 receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BMS-191011 has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce hyperalgesia and allodynia in animal models of neuropathic pain. BMS-191011 has been shown to have a high affinity for the TRPV1 receptor, which is involved in pain sensation and inflammation.
实验室实验的优点和局限性
BMS-191011 has several advantages for lab experiments. It has a high affinity for the TRPV1 receptor, which makes it a useful tool for studying the role of this receptor in pain sensation and inflammation. BMS-191011 is also relatively easy to synthesize, which makes it readily available for research purposes. However, BMS-191011 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in animal models. BMS-191011 also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on BMS-191011. One area of interest is its potential use in the treatment of neuropathic pain. BMS-191011 has been shown to reduce hyperalgesia and allodynia in animal models of neuropathic pain, and further studies are needed to determine its effectiveness in humans. Another area of interest is its potential use in the treatment of cancer. BMS-191011 has been shown to have anti-tumor effects in animal models, and further studies are needed to determine its effectiveness in humans. Finally, BMS-191011 may have potential applications in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced neurotoxicity in vitro. Further studies are needed to determine its effectiveness in animal models of Alzheimer's disease.
科学研究应用
BMS-191011 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, cancer, and Alzheimer's disease. BMS-191011 has been shown to have a high affinity for the TRPV1 receptor, which is involved in pain sensation and inflammation.
属性
IUPAC Name |
4-methoxy-N-(2-phenylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-23-16-11-13-17(14-12-16)24(21,22)20-19-10-6-5-9-18(19)15-7-3-2-4-8-15/h2-14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOJVCQKHFVVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biphenyl-2-yl-4-methoxy-benzenesulfonamide | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)

![3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)


